An In-depth Technical Guide to Chlorocyclohexane-d11: Chemical Properties and Synthesis
An In-depth Technical Guide to Chlorocyclohexane-d11: Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and synthesis of chlorocyclohexane-d11 (C₆D₁₁Cl), a deuterated isotopologue of chlorocyclohexane. This compound serves as a valuable tool in various research and development applications, particularly as an internal standard for mass spectrometry-based quantitative analysis and as a tracer in mechanistic studies of organic reactions.
Core Chemical Properties
Chlorocyclohexane-d11 exhibits physical properties similar to its non-deuterated counterpart, with the primary difference being its increased molecular weight due to the presence of eleven deuterium (B1214612) atoms. This mass difference is fundamental to its application as an internal standard.
| Property | Value | Source |
| Molecular Formula | C₆D₁₁Cl | [1][2] |
| Molecular Weight | 129.67 g/mol | [1] |
| Boiling Point | 142 °C (lit.) | [1] |
| Melting Point | -44 °C (lit.) | |
| Density | 1.091 g/mL at 25 °C | |
| Isotopic Purity | Typically ≥98 atom % D | [1] |
Synthesis of Chlorocyclohexane-d11
The most common and direct route for the synthesis of chlorocyclohexane-d11 is through the free-radical chlorination of cyclohexane-d12 (B167423). This method allows for the introduction of a single chlorine atom onto the deuterated cyclohexane (B81311) ring. Photochemical initiation is often employed to generate the chlorine radicals necessary to start the chain reaction.
A specific method for this transformation involves the use of (dichloroiodo)benzene (PhICl₂) as the chlorinating agent in the presence of a radical initiator under photochemical conditions. This reagent offers a milder and more selective alternative to using chlorine gas directly.
Synthetic Pathway
Caption: Synthesis of Chlorocyclohexane-d11 from Cyclohexane-d12.
Experimental Protocol: Photochemical Chlorination
This protocol is a generalized procedure based on known free-radical halogenation reactions and the specific reagents cited for the synthesis of chlorocyclohexane-d11.[3]
Materials:
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Cyclohexane-d12 (C₆D₁₂)
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(Dichloroiodo)benzene (PhICl₂)
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Anhydrous benzene
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Inert gas (Argon or Nitrogen)
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Washing solution (e.g., saturated sodium bicarbonate solution)
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Drying agent (e.g., anhydrous magnesium sulfate)
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Photoreactor or a flask equipped with a UV lamp
Procedure:
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Reaction Setup: In a quartz reaction vessel, dissolve cyclohexane-d12 in anhydrous benzene under an inert atmosphere of argon.
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Addition of Reagent: Add (dichloroiodo)benzene to the solution. The molar ratio of cyclohexane-d12 to (dichloroiodo)benzene should be optimized, but a slight excess of the deuterated starting material is often used to minimize polychlorination.
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Photochemical Reaction: Irradiate the reaction mixture with a UV lamp (e.g., a high-pressure mercury lamp) at a controlled temperature, typically around 30 °C. The reaction progress can be monitored by gas chromatography (GC) to observe the consumption of the starting material and the formation of the product.
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Workup: Once the reaction has reached the desired conversion, cool the mixture to room temperature.
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Quenching and Extraction: Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts, followed by a wash with brine.
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Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
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Purification: The crude product is then purified by fractional distillation or column chromatography to yield pure chlorocyclohexane-d11.
Application: Use as an Internal Standard
A primary application of chlorocyclohexane-d11 is as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Its chemical similarity to the non-deuterated analyte (chlorocyclohexane) ensures similar behavior during sample preparation and analysis, while its mass difference allows for its distinct detection by the mass spectrometer.
General Experimental Workflow
Caption: Workflow for using Chlorocyclohexane-d11 as an internal standard.
